N-[(1-ethyl-1H-pyrazol-4-yl)methyl]-3-methyl-1-(propan-2-yl)-1H-pyrazol-4-amine
Description
N-[(1-ethyl-1H-pyrazol-4-yl)methyl]-3-methyl-1-(propan-2-yl)-1H-pyrazol-4-amine is a compound that belongs to the class of pyrazole derivatives Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2
Properties
Molecular Formula |
C13H21N5 |
|---|---|
Molecular Weight |
247.34 g/mol |
IUPAC Name |
N-[(1-ethylpyrazol-4-yl)methyl]-3-methyl-1-propan-2-ylpyrazol-4-amine |
InChI |
InChI=1S/C13H21N5/c1-5-17-8-12(7-15-17)6-14-13-9-18(10(2)3)16-11(13)4/h7-10,14H,5-6H2,1-4H3 |
InChI Key |
TURLHVRVJCUTSC-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C=C(C=N1)CNC2=CN(N=C2C)C(C)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(1-ethyl-1H-pyrazol-4-yl)methyl]-3-methyl-1-(propan-2-yl)-1H-pyrazol-4-amine typically involves the condensation of appropriate hydrazines with 1,3-diketones or their equivalents. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction .
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions to maximize yield and purity would be essential. Additionally, purification steps such as recrystallization or chromatography would be employed to obtain the final product.
Chemical Reactions Analysis
Types of Reactions
N-[(1-ethyl-1H-pyrazol-4-yl)methyl]-3-methyl-1-(propan-2-yl)-1H-pyrazol-4-amine can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles or electrophiles for substitution reactions. Reaction conditions may vary depending on the desired transformation but often involve controlled temperatures and specific solvents .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or alkanes. Substitution reactions can introduce a wide range of functional groups, such as halides, amines, or ethers .
Scientific Research Applications
N-[(1-ethyl-1H-pyrazol-4-yl)methyl]-3-methyl-1-(propan-2-yl)-1H-pyrazol-4-amine has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It can be used in the study of enzyme inhibition and receptor binding.
Industry: It can be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of N-[(1-ethyl-1H-pyrazol-4-yl)methyl]-3-methyl-1-(propan-2-yl)-1H-pyrazol-4-amine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
1-ethyl-1H-pyrazol-4-yl derivatives: These compounds share the pyrazole core and may have similar biological activities.
3-methyl-1-(propan-2-yl)-1H-pyrazol-4-amine derivatives: These compounds also share structural similarities and may exhibit comparable properties.
Uniqueness
N-[(1-ethyl-1H-pyrazol-4-yl)methyl]-3-methyl-1-(propan-2-yl)-1H-pyrazol-4-amine is unique due to its specific substitution pattern, which can influence its reactivity and biological activity. The combination of the ethyl and isopropyl groups with the pyrazole core can result in distinct chemical and physical properties compared to other pyrazole derivatives .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
